molecular formula C20H32N6O5 B14438625 Arg-Val-Tyr CAS No. 76509-57-4

Arg-Val-Tyr

Cat. No.: B14438625
CAS No.: 76509-57-4
M. Wt: 436.5 g/mol
InChI Key: WHLDJYNHXOMGMU-JYJNAYRXSA-N
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Description

Arg-Val-Tyr, also known as Arginine-Valine-Tyrosine, is a tripeptide composed of the amino acids arginine, valine, and tyrosine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Val-Tyr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (arginine) is attached to the resin.

    Deprotection: The protecting group on the amino group of arginine is removed.

    Coupling: The next amino acid (valine) is activated and coupled to the free amino group of arginine.

    Repetition: The deprotection and coupling steps are repeated for the third amino acid (tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Arg-Val-Tyr can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.

Major Products

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Arg-Val-Tyr has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Arg-Val-Tyr involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors on cell surfaces, triggering signaling cascades that regulate cellular functions. The arginine residue is known for its role in nitric oxide production, while tyrosine can be phosphorylated, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Asp-Arg-Val-Tyr-Ile-His-Pro-Phe: A longer peptide with additional amino acids.

    Val-Tyr-Val: A shorter peptide with similar residues.

    Ile-Tyr-Val-Val-Asp-Leu-Arg: Another peptide with a different sequence but containing valine and tyrosine.

Uniqueness

Arg-Val-Tyr is unique due to its specific sequence and the presence of arginine, valine, and tyrosine. This combination of amino acids imparts distinct biochemical properties, such as the ability to participate in specific signaling pathways and interactions with other biomolecules.

Properties

CAS No.

76509-57-4

Molecular Formula

C20H32N6O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H32N6O5/c1-11(2)16(26-17(28)14(21)4-3-9-24-20(22)23)18(29)25-15(19(30)31)10-12-5-7-13(27)8-6-12/h5-8,11,14-16,27H,3-4,9-10,21H2,1-2H3,(H,25,29)(H,26,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

WHLDJYNHXOMGMU-JYJNAYRXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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